Cas no 56071-71-7 (2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one)
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,3-benzothiazol-2-yl)-1-phenylethanone
- 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
- 2-BENZOTHIAZOL-2-YL-1-PHENYL-ETHANONE
- 1-(Benzo<d>thiazol-2-yl)-acetophenon
- 2-(benzo[d]thiazol-2-yl)-1-phenylethanone
- 2-Benzothiazol-2-yl-1-phenyl-aethanon
- 2-Phenacyl-benzothiazol
- 2-Phenacylbenzothiazole
- HMS1409F16
-
- Inchi: InChI=1S/C15H11NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2
- InChI Key: WOBXNQIHAIRCIN-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2
Computed Properties
- Exact Mass: 253.05600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 58.20000
- LogP: 3.72170
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412558-25mg |
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412558-50mg |
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B412558-250mg |
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM522138-1g |
2-(Benzo[d]thiazol-2-yl)-1-phenylethanone |
56071-71-7 | 97% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-01101-0.05g |
2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 95% | 0.05g |
$64.0 | 2023-05-02 | |
| Enamine | EN300-01101-0.1g |
2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 95% | 0.1g |
$83.0 | 2023-05-02 | |
| Enamine | EN300-01101-0.25g |
2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 95% | 0.25g |
$116.0 | 2023-05-02 | |
| Enamine | EN300-01101-0.5g |
2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 95% | 0.5g |
$218.0 | 2023-05-02 | |
| Enamine | EN300-01101-1.0g |
2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 95% | 1g |
$314.0 | 2023-05-02 | |
| Enamine | EN300-01101-2.5g |
2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one |
56071-71-7 | 95% | 2.5g |
$614.0 | 2023-05-02 |
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
Recent Advances in the Study of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS: 56071-71-7)
The compound 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS: 56071-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.
Recent studies have demonstrated that 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one exhibits promising pharmacological properties, particularly in the context of neurological disorders and cancer. The benzothiazole moiety, a key structural component of this compound, is known to interact with various biological targets, including enzymes and receptors involved in disease pathways. Researchers have employed advanced computational modeling techniques to elucidate the compound's binding affinities and mechanism of action at the molecular level.
In the area of synthetic chemistry, novel methodologies have been developed to optimize the production of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with higher yields and reduced environmental impact, utilizing green chemistry principles. The researchers emphasized the compound's stability under various physiological conditions, which enhances its potential as a viable drug candidate.
Pharmacological evaluations have revealed that this compound demonstrates significant inhibitory effects against specific protein kinases involved in tumor progression. In vitro studies using cancer cell lines showed dose-dependent antiproliferative activity, with particular efficacy against breast and lung cancer models. These findings were further supported by molecular docking studies that identified potential binding sites on target proteins.
Recent investigations into the compound's pharmacokinetic properties have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Researchers have noted its favorable blood-brain barrier permeability, suggesting potential applications in treating central nervous system disorders. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects.
The safety profile of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one has been assessed through comprehensive toxicological studies. While initial results indicate an acceptable safety margin for therapeutic use, further investigations are needed to fully characterize its long-term effects and potential drug-drug interactions.
Looking forward, researchers are exploring structural modifications of this compound to enhance its pharmacological properties while minimizing side effects. The development of derivatives with improved selectivity and potency represents a promising direction for future drug discovery efforts in this chemical space.
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